molecular formula C9H14N2 B2744795 1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine CAS No. 1083368-48-2

1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine

Cat. No.: B2744795
CAS No.: 1083368-48-2
M. Wt: 150.225
InChI Key: MQGQSYIDZBFYSU-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine is a chemical compound with a pyridine ring substituted with two methyl groups at positions 4 and 6, and a methylamine group at position 2

Scientific Research Applications

1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including heterocyclic compounds.

    Catalysis: It is employed in catalytic processes, particularly in the formation of metal complexes that can act as catalysts in organic reactions.

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Safety and Hazards

The compound “1-(4,6-Dimethylpyridin-2-yl)ethanone” has the following hazard statements: H302-H315-H319. The precautionary statements are P261-P302+P352-P305+P351+P338 .

Preparation Methods

The synthesis of 1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine typically involves the reaction of 4,6-dimethyl-2-chloropyridine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine can be compared with other similar compounds, such as:

    4,6-Dimethyl-2-aminopyridine: Similar structure but lacks the N-methyl group.

    2-Methyl-4,6-dimethylpyridine: Similar structure but lacks the amino group.

    N-Methyl-2-pyridylamine: Similar structure but lacks the dimethyl substitution on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4,6-dimethylpyridin-2-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7-4-8(2)11-9(5-7)6-10-3/h4-5,10H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGQSYIDZBFYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)CNC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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